Tert-butyl 3-(benzyloxy)piperidine-1-carboxylate
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Overview
Description
Tert-butyl 3-(benzyloxy)piperidine-1-carboxylate: is an organic compound that belongs to the class of piperidine derivatives. It is characterized by the presence of a tert-butyl group, a benzyloxy group, and a piperidine ring. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and organic compounds due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with piperidine, benzyl alcohol, and tert-butyl chloroformate.
Reaction Steps:
Industrial Production Methods: Industrial production methods for tert-butyl 3-(benzyloxy)piperidine-1-carboxylate often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Tert-butyl 3-(benzyloxy)piperidine-1-carboxylate can undergo oxidation reactions to form various oxidized derivatives.
Reduction: It can be reduced to form the corresponding alcohol or amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed:
Oxidation: Oxidized derivatives such as ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Chemistry:
Intermediate in Synthesis: Tert-butyl 3-(benzyloxy)piperidine-1-carboxylate is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology:
Biological Studies: It is used in the study of biological pathways and mechanisms due to its structural similarity to biologically active compounds.
Medicine:
Drug Development: The compound is used in the development of new drugs, particularly those targeting the central nervous system.
Industry:
Chemical Manufacturing: It is used in the production of various chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of tert-butyl 3-(benzyloxy)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a precursor to active pharmaceutical ingredients, where it undergoes metabolic transformations to exert its effects. The molecular targets and pathways involved depend on the specific application and the final active compound derived from it .
Comparison with Similar Compounds
- Tert-butyl 3-oxopiperidine-1-carboxylate
- Tert-butyl 4-(benzyloxy)piperidine-1-carboxylate
- Tert-butyl 3-(benzyloxy)azetidine-1-carboxylate
Comparison:
- Tert-butyl 3-oxopiperidine-1-carboxylate: Similar in structure but lacks the benzyloxy group, making it less versatile in certain synthetic applications.
- Tert-butyl 4-(benzyloxy)piperidine-1-carboxylate: The position of the benzyloxy group differs, which can affect its reactivity and applications.
- Tert-butyl 3-(benzyloxy)azetidine-1-carboxylate: Contains an azetidine ring instead of a piperidine ring, leading to different chemical properties and uses .
Properties
IUPAC Name |
tert-butyl 3-phenylmethoxypiperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO3/c1-17(2,3)21-16(19)18-11-7-10-15(12-18)20-13-14-8-5-4-6-9-14/h4-6,8-9,15H,7,10-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIHORALXKHRJAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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